Product packaging for Methyl 2-chloro-6-hydroxynicotinate(Cat. No.:CAS No. 1805670-73-8)

Methyl 2-chloro-6-hydroxynicotinate

Cat. No.: B2365352
CAS No.: 1805670-73-8
M. Wt: 187.58
InChI Key: NZQFWBKMHDTZNM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-hydroxynicotinate (CAS 1805670-73-8) is a high-purity pyridine derivative with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol. This compound is characterized by the coexistence of chloro and hydroxy substituents on the pyridine ring, alongside a methyl ester functional group, making it a versatile and valuable synthetic intermediate for chemical research . This compound is of significant interest in the field of agrochemical research. It serves as a key precursor in the synthesis of complex nitrogen-containing heterocycles, which are core structures in various chemical classes . Its structural features are closely related to intermediates used in developing neonicotinoid insecticides, one of the most important classes of insecticides globally . Furthermore, the hydroxypyridine core is a subject of study in enzymology and biodegradation pathways, particularly in the microbial metabolism of nicotinic acid, providing insights into environmentally friendly synthesis routes . Researchers value this compound for its potential in exploring new synthetic methodologies and its application in creating novel active ingredients. It is supplied with a minimum purity of 95% and should be stored in a dry, sealed place, under an inert atmosphere at 2-8°C to ensure stability . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO3 B2365352 Methyl 2-chloro-6-hydroxynicotinate CAS No. 1805670-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQFWBKMHDTZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Chloro 6 Hydroxynicotinate and Analogues

Conventional Chemical Synthesis Routes to Methyl 2-chloro-6-hydroxynicotinate

Conventional organic synthesis provides several pathways to this compound, primarily involving the construction and functionalization of the pyridine (B92270) ring.

Esterification of 2-chloro-6-hydroxynicotinic Acid Precursors

A primary and straightforward method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-chloro-6-hydroxynicotinic acid. This reaction is typically carried out by treating the acid with methanol (B129727) in the presence of an acid catalyst.

Commonly used methods for the synthesis of the precursor, 2-chloro-6-hydroxynicotinic acid, often start from more readily available materials. For instance, 2-hydroxy-6-methyl-nicotinic acid can be chlorinated using phosphorus oxychloride to yield 2-chloro-6-methylnicotinic acid. prepchem.com Subsequent oxidation of the methyl group would lead to the desired nicotinic acid.

ReactantReagentProductYield
2-Hydroxy-6-methyl-nicotinic acidPhosphorus oxychloride2-chloro-6-methylnicotinic acid72% prepchem.com

Halogenation Strategies for Hydroxynicotinate Scaffolds

The introduction of a chlorine atom onto a hydroxynicotinate scaffold is a key transformation. Direct chlorination of 6-hydroxynicotinic acid or its ester can be challenging due to the directing effects of the existing substituents. However, a common strategy involves the conversion of a hydroxyl group at the 2-position of the pyridine ring into a chloro substituent. This is often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, 2,6-dihydroxynicotinic acid can be selectively chlorinated at the 2-position.

Direct and Indirect Hydroxylation Methods for Pyridine Derivatives

The introduction of a hydroxyl group onto a pyridine ring can be accomplished through several methods. Direct hydroxylation of pyridines can be challenging and often requires harsh conditions, such as high temperatures and the use of strong bases or oxidizing agents. youtube.com For instance, the reaction of pyridines with potassium hydroxide (B78521) at elevated temperatures can lead to hydroxylation, though yields can be low. youtube.com

A more controlled and often higher-yielding approach is the use of pyridine N-oxides. These can be prepared by oxidizing the parent pyridine. The N-oxide can then be rearranged, for example, by treatment with acetic anhydride, to introduce a hydroxyl group at the 2-position. youtube.com More recent photochemical methods allow for the selective hydroxylation of pyridine N-oxides at the C3 position. acs.org

Another indirect method involves the diazotization of an aminopyridine followed by hydrolysis to the corresponding pyridone. This is particularly effective for introducing a hydroxyl group at the 2- or 4-positions. youtube.com

Multicomponent and Cascade Reactions in Nicotinate (B505614) Synthesis

Multicomponent reactions (MCRs) and cascade reactions offer efficient and atom-economical routes to complex molecules like nicotinates from simple starting materials in a single pot. researchgate.netnih.govmdpi.com These reactions streamline synthetic sequences by avoiding the isolation of intermediates, thereby saving time, reagents, and solvents. researchgate.net

For example, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, can be adapted to produce nicotinate derivatives. mdpi.com Various other MCRs have been developed for the synthesis of functionalized pyridines, which can then be further elaborated to the desired this compound. bohrium.com These methods often involve the condensation of aldehydes, β-dicarbonyl compounds, and an ammonia (B1221849) source. mdpi.com

Biocatalytic and Chemoenzymatic Approaches for Related Hydroxynicotinates

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity (chemo-, regio-, and enantio-) under mild reaction conditions.

Enzymatic Hydroxylation of Nicotinic Acid to 6-Hydroxynicotinic Acid and Derivatives

A key biocatalytic transformation relevant to the synthesis of the target compound is the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid. This reaction is a crucial step in the bacterial degradation pathway of nicotinic acid. nih.gov The enzyme responsible for this transformation is 6-hydroxynicotinate 3-monooxygenase (NicC), a flavin-dependent monooxygenase. nih.govnih.gov This enzyme catalyzes the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (B106003). nih.gov

Furthermore, whole-cell biocatalysts, such as Burkholderia sp. MAK1, have been shown to be effective in the regioselective hydroxylation of various pyridine derivatives. nih.gov These microorganisms can convert pyridin-2-ols and pyridin-2-amines into their 5-hydroxy derivatives, demonstrating the potential for producing highly functionalized pyridinols. nih.gov While the direct enzymatic synthesis of this compound has not been extensively reported, the enzymatic production of its key precursor, 6-hydroxynicotinic acid, is well-established and offers a green starting point for subsequent chemical modifications. orgsyn.orghmdb.camedchemexpress.com

Enzyme/OrganismSubstrateProduct
6-hydroxynicotinate 3-monooxygenase (NicC)6-Hydroxynicotinic acid2,5-Dihydroxypyridine nih.gov
Burkholderia sp. MAK1Pyridin-2-ols, Pyridin-2-amines5-Hydroxypyridin-2-ols, 5-Hydroxypyridin-2-amines nih.gov

Advantages of Biocatalysis in Green Synthesis of Pyridine Scaffolds

Biocatalysis is increasingly recognized as a cornerstone of green chemistry, offering substantial benefits for the synthesis of complex heterocyclic structures like pyridine scaffolds. appliedcatalysts.com The application of enzymes or whole-cell systems circumvents many of the drawbacks associated with traditional chemical synthesis. nih.gov

The primary advantages include high selectivity, operational efficiency under mild conditions, and a reduced environmental footprint. appliedcatalysts.comfastercapital.com Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, which minimizes the formation of unwanted by-products and often eliminates the need for cumbersome protection and deprotection steps. spinchem.com This is particularly valuable in the pharmaceutical industry where the synthesis of specific isomers of chiral molecules is often required. nih.gov

The key benefits of employing biocatalysis for pyridine scaffold synthesis are outlined in the table below.

AdvantageDescription
High Selectivity Enzymes provide excellent chemo-, regio-, and stereoselectivity, leading to purer products and avoiding the need for protecting groups or separation of isomers. appliedcatalysts.comspinchem.com
Eco-Friendly Reactions are performed under mild conditions (moderate temperature and pH) in aqueous solvents, reducing energy use and avoiding hazardous chemicals. appliedcatalysts.comfastercapital.com
Efficiency Biocatalysts can accelerate reactions, leading to higher yields and increased productivity, which can shorten the time-to-market for new products. appliedcatalysts.com
Cost-Effectiveness Reduced energy requirements, minimized waste disposal costs, and streamlined processes contribute to significant cost savings in industrial-scale production. appliedcatalysts.com
Sustainability The use of renewable and biodegradable catalysts aligns with global sustainability goals and reduces the environmental impact of chemical manufacturing. fastercapital.com

Advanced Synthetic Strategies for this compound Frameworks

Beyond biocatalysis, advanced organic synthesis methodologies provide powerful tools for constructing and modifying the this compound framework with precision and efficiency.

Oxidopyridinium Cycloadditions in N-Heterocycle Construction

Oxidopyridinium cycloadditions represent a sophisticated strategy for the de novo synthesis of complex, three-dimensional nitrogen-containing heterocycles. rsc.org This method involves the conversion of pyridin-3-ols into highly reactive 3-oxidopyridinium betaines, which then act as five-carbon synthons in cycloaddition reactions. rsc.orgnih.gov

These betaines can participate in various cycloaddition modes, including [5+2], [5+4], and [3+2] reactions with different dipolarophiles like alkenes, dienes, and arynes. rsc.orgnih.gov The versatility of this approach allows for the construction of diverse and complex polycyclic frameworks, such as the tropane (B1204802) skeleton, in a regio- and stereoselective manner. rsc.orgnih.gov The reactivity of the 3-oxidopyridinium betaine (B1666868) can be tuned by the substituent on the nitrogen atom; for instance, electron-withdrawing heteroaryl groups have been shown to enhance reactivity. rsc.org This methodology provides a powerful route to assemble the core pyridine ring system found in this compound, while simultaneously introducing stereochemical complexity.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the direct functionalization of C-H bonds and the formation of new carbon-carbon and carbon-heteroatom bonds on the pyridine ring. beilstein-journals.orgrsc.org For a molecule like this compound, the chlorine atom serves as a versatile handle for a wide array of cross-coupling reactions.

Chloropyridines are common substrates for nucleophilic aromatic substitution (SNAr) reactions, a process that can be significantly enhanced by the use of transition metal catalysts. acs.org Catalysts based on metals such as palladium, rhodium, and nickel are frequently employed for C-H functionalization, allowing for the introduction of alkyl, aryl, and other functional groups with high regioselectivity, often guided by directing groups. beilstein-journals.orgyoutube.com The presence of the chloro substituent on the pyridine ring makes it an ideal site for late-stage functionalization, enabling the synthesis of a diverse library of analogues from a common intermediate. This approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.

One-Pot Reaction Sequences for Efficient Synthesis

Several one-pot methods for pyridine synthesis have been developed, including modifications of the classic Bohlmann-Rahtz reaction and various multicomponent reactions. organic-chemistry.orgcore.ac.uk For example, polysubstituted pyridines can be synthesized through a three-component reaction of a 1,3-dicarbonyl compound, an alkynone, and an ammonium (B1175870) source, proceeding with high regioselectivity under mild, acid-free conditions. organic-chemistry.org Another approach involves the condensation of aromatic aldehydes, malononitrile, and a third component in the presence of a suitable catalyst. rsc.org Such strategies are highly valuable for the rapid and efficient assembly of the functionalized pyridine core of this compound.

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Chloro 6 Hydroxynicotinate

Electrophilic and Nucleophilic Substitution on the Pyridine (B92270) Ring of Methyl 2-chloro-6-hydroxynicotinate

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This characteristic deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen.

The chlorine atom at the C-2 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom, being at the ortho position, significantly enhances the reactivity of the C-2 position towards nucleophiles through both inductive and mesomeric effects. nih.gov This reaction proceeds via an addition-elimination mechanism.

The process begins with the attack of a nucleophile on the carbon atom bearing the chlorine. youtube.comyoutube.com This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The electron-withdrawing nature of the pyridine nitrogen and the ester group helps to stabilize the negative charge of this intermediate. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. youtube.comyoutube.com

Common nucleophiles for this transformation include amines, alkoxides, and sulfides. nih.govyoutube.com For instance, reaction with an amine would replace the chloro group with an amino group, a reaction commonly encountered in the synthesis of substituted pyridines. youtube.com The reactivity in SNAr reactions on chloroazines is markedly influenced by the substituents present on the ring. nih.gov

The hydroxyl group at the C-6 position behaves similarly to a phenolic hydroxyl group and can readily undergo reactions such as alkylation and acylation.

Alkylation: The hydroxyl group can be deprotonated by a suitable base to form a phenoxide-like anion. This anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in a Williamson-ether-synthesis-type reaction to yield the corresponding ether. The formation of O-alkylated products like methyl 2-chloro-6-methoxynicotinate demonstrates this reactivity pathway.

Acylation: The hydroxyl group can be acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of an ester. For example, treatment with acetyl chloride would yield methyl 2-chloro-6-(acetyloxy)nicotinate.

The methyl ester group of the molecule can undergo several common transformations characteristic of carboxylic acid esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, typically involves the attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, forming the carboxylate salt. stackexchange.com This mechanism is referred to as a bimolecular base-catalyzed acyl-oxygen cleavage (BAc2). stackexchange.com

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to a different ester. This equilibrium reaction involves the substitution of the methoxy (B1213986) group with a different alkoxy group from the reacting alcohol.

Amidation: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. This reaction, often requiring heat, proceeds by nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol (B129727).

Tautomerism and Aromaticity in 6-Hydroxynicotinate Systems

Prototropic tautomerism is a crucial aspect of the chemistry of hydroxypyridines, where a proton can shift between the exocyclic oxygen and the ring nitrogen atom.

This compound can exist in equilibrium between two tautomeric forms: the 6-hydroxypyridine form (enol-form) and the 6-oxo-1,6-dihydropyridine form (keto-form or pyridone). libretexts.orgresearchgate.net This is a specific case of keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com

The interconversion between these two constitutional isomers is a spontaneous process, though it can be catalyzed by acids or bases. libretexts.orglibretexts.org For most simple hydroxypyridines, the equilibrium generally favors the keto (pyridone) form, as it benefits from the stability of an amide-like linkage. masterorganicchemistry.comyoutube.com In the solid state, for instance, 2-hydroxy-5-nitropyridine (B147068) exists in the oxo-form. researchgate.net However, the position of this equilibrium is sensitive to the electronic nature of other substituents on the ring and the surrounding environment. semanticscholar.orgnih.gov

Figure 1: Tautomeric equilibrium in this compound.

The preference for one tautomer over the other is not fixed and is significantly influenced by electronic substituent effects and the polarity of the solvent. nih.govnih.govresearchgate.net

Substituent Effects: Electron-withdrawing substituents can have a complex influence on the tautomeric equilibrium. rsc.org In a study of substituted 2-hydroxypyridines, the electronic effect of substituents was quantified using the Hammett equation. researchgate.net The analysis revealed a strong correlation with the inductive effect parameter (σI), suggesting that the substituents primarily influence the acidity of the O-H or N-H bonds. researchgate.netsemanticscholar.org The negative ρ values obtained indicate that electron-withdrawing groups favor the hydroxypyridine (enol) tautomer. researchgate.net

Table 1: Hammett Treatment Data for Tautomeric Equilibrium in Substituted 2-Hydroxypyridines This table shows the reaction constant (ρ) from the Hammett equation using σI values for the tautomeric equilibrium in different solvents.

Solventρ (rho) value (± std. dev.)Correlation Coefficient (R)
THF-4.6 ± 0.70.964
CCl₄-4.0 ± 10.917
DMSO-5.0 ± 10.970
CH₃OH-4.1 ± 0.20.998
H₂O-3.6 ± 0.20.998
Data sourced from a study on substituted 2-hydroxypyridines. researchgate.net

Solvent Polarity: The polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium. nih.govresearchgate.net An increase in solvent polarity can lead to a shift in the equilibrium by preferentially solvating the more polar tautomer. nih.govmdpi.com For example, polar solvents capable of hydrogen bonding can stabilize both the keto and enol forms, but often to different extents, thereby shifting the equilibrium. nih.gov Studies have shown that the tautomeric equilibrium is highly dependent on the medium's polarity, sometimes more so than its proticity. researchgate.net In some cases, a gradual increase in solvent polarity can cause a noticeable shift in the maximum absorption wavelength (solvatochromism), reflecting the change in the tautomeric population. nih.govresearchgate.net

Spectroscopic and Computational Probes of Tautomerism

The phenomenon of tautomerism is critical to understanding the reactivity of 6-hydroxynicotinate derivatives, including this compound. These compounds can exist in equilibrium between the hydroxy (enol) form and the keto form.

Recent studies have employed spectroscopic and computational methods to investigate this tautomeric equilibrium. While specific data for this compound is not extensively available, the principles can be extrapolated from studies on related 6-hydroxynicotinic acid (6-HNA) and other hydroxypyridines.

Generally, the keto-enol tautomerism is influenced by factors such as the solvent, pH, and the electronic nature of substituents on the pyridine ring. In many cases, the equilibrium favors the keto form due to the greater stability of the carbon-oxygen double bond compared to the carbon-carbon double bond of the enol. youtube.com However, factors like extended conjugation and intramolecular hydrogen bonding can stabilize the enol tautomer. youtube.com

Computational studies, often using Density Functional Theory (DFT), can predict the relative stabilities of the tautomers and provide insights into the transition states between them. Spectroscopic techniques like UV-Vis, NMR, and IR spectroscopy can experimentally probe the tautomeric equilibrium by identifying characteristic signals for each form. For instance, the protonation of the carbonyl group in acidic conditions can make the alpha position more acidic, facilitating enol formation. youtube.com

Enzymatic Transformations and Reaction Mechanisms of 6-Hydroxynicotinate Derivatives

A key enzymatic transformation involving 6-hydroxynicotinate derivatives is the decarboxylative hydroxylation catalyzed by 6-hydroxynicotinate 3-monooxygenase (NicC). nih.govnsf.gov This enzyme is a flavin-dependent monooxygenase found in aerobic bacteria that plays a crucial role in the degradation of nicotinic acid. nih.govnsf.govacs.org NicC catalyzes the conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (B106003) (2,5-DHP), a reaction that involves both the removal of a carboxyl group and the addition of a hydroxyl group at the C3 position of the pyridine ring. nsf.govacs.org

The catalytic cycle of NicC is a multistep process that utilizes NADH as a reducing equivalent and molecular oxygen. nih.gov The reaction is notable for being a rare example of decarboxylative hydroxylation. nih.govresearchgate.net Studies have shown that the binding of the substrate, 6-HNA, to the enzyme is a two-step process that significantly enhances the enzyme's affinity for NADH and facilitates the reduction of the FAD cofactor. nih.govresearchgate.net

Kinetic analyses of NicC from Bordetella bronchiseptica RB50 have provided insights into its catalytic efficiency. The enzyme exhibits a significantly higher catalytic efficiency with its natural substrate, 6-HNA, compared to a homocyclic analogue, 4-hydroxybenzoic acid. nih.govnsf.gov Interestingly, a chlorinated analogue, 5-chloro-6-HNA, was found to be a more efficient substrate than 6-HNA itself. nih.govnsf.gov

Table 1: Steady-State Kinetic Parameters of NicC Variants with 6-HNA

NicC VariantVmax/[E] (s⁻¹)KM (6-HNA) (µM)Ki (6-HNA) (mM)
H47Q0.86 ± 0.082 ± 10.28 ± 0.07

Data adapted from kinetic analysis of the P. putida H47Q NicC variant, which indicated substrate inhibition. nih.gov

The mechanism of the hydroxylation step in the NicC-catalyzed reaction is proposed to proceed via an electrophilic aromatic substitution pathway. nih.govnsf.gov This mechanism involves the activation of the aromatic ring of the substrate towards attack by an electrophilic oxygen species derived from the flavin hydroperoxide intermediate.

Two main proposals for this mechanism have been considered. One involves the deprotonation of the 6-hydroxyl group of the enol tautomer of 6-HNA by a general base in the active site. nsf.govacs.org This generates a more nucleophilic phenolate-like species that readily attacks the electrophilic flavin-bound oxygen. Subsequent decarboxylation of the resulting tetrahedral intermediate leads to the formation of the final product, 2,5-DHP, and regeneration of the aromatic ring. nsf.govacs.org

Site-directed mutagenesis studies have identified key amino acid residues in the active site of NicC that are critical for catalysis. nih.govnsf.gov Specifically, His47 and Tyr215 have been shown to be crucial for both substrate binding and the coupling of NADH oxidation to product formation. nih.govnsf.govnih.gov The uncoupling of these processes in variants like Y215F and H47E, where NADH is oxidized without significant formation of 2,5-DHP, supports their role in stabilizing the ionized form of 6-HNA necessary for the electrophilic aromatic substitution reaction. nih.gov The His47-Tyr215 pair is proposed to act as the general base that facilitates the deprotonation of the substrate. nih.govnsf.gov

Microbial enzymes are also capable of catalyzing the hydrolytic dechlorination of halogenated aromatic compounds, including chlorinated nicotinic acids. This is a crucial step in the biodegradation of these persistent environmental pollutants. researchgate.net

While specific enzymes that act on this compound have not been extensively characterized, the general mechanisms of hydrolytic dehalogenation have been studied in other systems. For example, the 4-chlorobenzoate (B1228818) dehalogenase system from Pseudomonas sp. strain CBS3 utilizes a multi-component enzyme system to replace a chlorine atom with a hydroxyl group. nih.gov This particular system involves the activation of the carboxyl group of 4-chlorobenzoate by coenzyme A (CoA), followed by the hydrolytic removal of the chlorine atom. nih.gov The dehalogenase activity is attributed to a ligase-dehalogenase and a thioesterase. nih.gov

The biodegradation of other chlorinated pyridines has also been observed. For instance, aerobic bacteria from the genera Sphingomonas, Pseudomonas, and Burkholderia can degrade lower chlorinated dioxins. nih.gov Furthermore, some bacteria can utilize monochlorinated dibenzo-p-dioxins as their sole source of carbon and energy. nih.gov In anaerobic environments, reductive dechlorination by bacteria such as Dehalococcoides has been documented for highly chlorinated compounds. nih.gov The initial step in the degradation of pyridine itself by some bacteria involves a two-component flavin-dependent monooxygenase system that cleaves the pyridine ring. nih.gov

Theoretical and Computational Studies on Methyl 2 Chloro 6 Hydroxynicotinate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of compounds like methyl 2-chloro-6-hydroxynicotinate. By solving approximations of the Schrödinger equation, these methods provide insights into the molecule's geometry, stability, and electronic landscape.

For a molecule such as this compound, a typical approach would involve geometry optimization using a functional like B3LYP with a suitable basis set, for instance, cc-pVTZ. nih.gov These calculations would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Beyond the molecular geometry, these computations can map out the distribution of electrons. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated. The MEP visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (electronegative potential, typically colored red) and electron-poor (electropositive potential, colored blue). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and ester groups and the nitrogen atom of the pyridine (B92270) ring, highlighting these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Predicted Molecular Properties of this compound (Illustrative) This table is illustrative and based on typical values for similar molecules, as direct computational data for the target compound is not available in the cited literature.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DMeasures the overall polarity of the molecule

Computational Modeling of Tautomeric Equilibria and Aromaticity in Pyridines

The 6-hydroxy-2-chloropyridine core of this compound allows for the existence of tautomers, primarily the hydroxy-pyridine form and the pyridone form. The equilibrium between these two forms is critical as it can significantly influence the molecule's chemical behavior and its interactions in biological systems.

Computational modeling is a powerful tool to investigate this tautomeric equilibrium. By calculating the relative energies of the different tautomeric forms in both the gas phase and in various solvents (using continuum solvation models like the Polarizable Continuum Model, PCM), the predominant tautomer under different conditions can be predicted. For the related 2-hydroxypyridine/2-pyridone system, chlorination at position 6 has been shown to strongly stabilize the hydroxy (lactim) tautomer in the gas phase. schrodinger.com It is therefore highly probable that this compound also predominantly exists in its hydroxy form in non-polar environments. However, in solution, the more polar pyridone (lactam) form is often stabilized, potentially shifting the equilibrium. schrodinger.com

Aromaticity is another key feature that can be assessed computationally. Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can quantify the degree of aromatic character in the pyridine ring for each tautomer. Aromaticity is linked to stability, and changes in aromaticity upon tautomerization can provide further insight into the equilibrium.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers the ability to model chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization and Reaction Pathway Analysis

By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along the lowest energy path from reactant to product. Its structure and energy are key to understanding the reaction's kinetics.

For reactions involving this compound, such as nucleophilic aromatic substitution at the chlorine-bearing carbon, computational analysis could be used to:

Model the reaction coordinate: This involves calculating the energy of the system as the bond-making and bond-breaking processes occur.

Locate the transition state structure: This is a first-order saddle point on the potential energy surface.

Calculate the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.

This analysis would reveal whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates.

Prediction of Regioselectivity and Stereoselectivity in this compound Reactions

Many reactions can potentially yield multiple products. Computational chemistry is invaluable for predicting which product is most likely to form.

Regioselectivity refers to the preference for reaction at one position over another. For instance, in an electrophilic addition to the pyridine ring of this compound, different carbon atoms could be attacked. By calculating the activation energies for the pathways leading to each possible regioisomer, the most favorable reaction site can be predicted. americanelements.com This is often correlated with the calculated local reactivity descriptors, such as Fukui functions, which indicate the most electrophilic or nucleophilic sites in the molecule. nih.gov

Stereoselectivity is the preference for the formation of one stereoisomer over another. reddit.com While this compound itself is achiral, reactions at the ester or other functional groups could introduce chiral centers. If a reaction can produce different stereoisomers, computational modeling of the diastereomeric transition states can predict the stereochemical outcome. soton.ac.uknih.gov The transition state leading to the major stereoisomer will be lower in energy. soton.ac.uk

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, ECD)

Computational methods can simulate various types of spectra, which is extremely useful for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the NMR chemical shifts of nuclei like ¹H and ¹³C. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to assign specific signals to particular atoms within the molecule. nih.govmdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and oscillator strengths, which correspond to the positions and intensities of the peaks in the UV-Vis spectrum.

Electronic Circular Dichroism (ECD) Spectroscopy: For chiral molecules, ECD spectroscopy is a powerful technique for determining the absolute configuration. Similar to UV-Vis, TD-DFT can be used to predict ECD spectra. schrodinger.com By comparing the predicted spectrum of a particular enantiomer with the experimental spectrum, the absolute stereochemistry of the molecule can be confidently assigned.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is for illustrative purposes. The accuracy of predicted spectra depends heavily on the level of theory, basis set, and inclusion of solvent effects.

Spectrum TypeComputational MethodPredicted Parameters
¹³C NMRGIAO-DFTChemical shifts (δ) for each carbon atom
UV-VisTD-DFTλ_max values and corresponding oscillator strengths
ECDTD-DFTCotton effects (positive/negative peaks) for chiral derivatives

Docking and Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Given the prevalence of pyridine derivatives in pharmaceuticals, understanding how this compound might interact with biological targets like enzymes is of great interest.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor, such as the active site of an enzyme. nih.gov Docking algorithms sample a large number of possible binding poses and use a scoring function to estimate the binding affinity for each. This can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, docking could reveal hydrogen bonding between the hydroxyl or ester groups of the ligand and amino acid residues in the enzyme's active site. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov By simulating the motions of all atoms in the system, MD provides insights into the stability of the binding pose, the flexibility of the ligand and the active site, and the role of solvent molecules. These simulations can offer a more realistic picture of the binding event than the static view provided by docking alone.

Applications of Methyl 2 Chloro 6 Hydroxynicotinate As a Synthetic Precursor in Organic Synthesis

Synthesis of Pyridine-Based Heterocycles and Derivatives

The reactivity of methyl 2-chloro-6-hydroxynicotinate lends itself to the synthesis of a wide array of substituted and fused pyridine (B92270) structures. The chlorine and hydroxyl groups can be selectively manipulated to introduce new functionalities and to construct new ring systems.

Functionalized Nicotinic Acid Esters

The core structure of this compound is a nicotinic acid ester, and it serves as a precursor for other functionalized derivatives of this class. The chlorine atom at the 2-position can be displaced by various nucleophiles, while the hydroxyl group at the 6-position can be alkylated, acylated, or converted into other functional groups. For instance, the hydroxyl group can be converted to a methoxy (B1213986) group to produce methyl 2-chloro-6-methoxynicotinate, a compound used in the preparation of aryl-aniline and heteroaryl-aniline compounds for potential use in topical formulations for skin diseases. chemicalbook.com

Pyrido[2,3-d]pyrimidine Scaffolds

A significant application of this compound and its derivatives is in the synthesis of pyrido[2,3-d]pyrimidines. These fused heterocyclic systems are of considerable interest due to their presence in a variety of biologically active molecules. The synthesis often involves the construction of the pyrimidine (B1678525) ring onto the existing pyridine framework. Methodologies for creating these scaffolds can involve the reaction of a preformed N-substituted pyrimidine-4-amine with a carbon functional group at the C5 position of the pyrimidine ring. nih.gov The chlorine atom on the pyridine ring of a precursor can be substituted by nitrogen or oxygen nucleophiles to build the desired pyrido[2,3-d]pyrimidine-7(8H)-one structure. nih.gov

Other Annulated Pyridine Systems

Beyond pyrido[2,3-d]pyrimidines, this compound can be a starting point for other annulated (fused-ring) pyridine systems. For example, derivatives have been used in the synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which have shown potential as antibacterial agents. nih.gov

Intermediate in the Synthesis of Complex Natural Products and Analogues

The structural motifs present in this compound are found within more complex natural products, making it a valuable intermediate for their total synthesis or the preparation of their analogues.

Construction of Alkaloid Frameworks (e.g., Daphniphyllum Alkaloids, Calyciphylline A-type Alkaloids)

The Daphniphyllum alkaloids are a large family of structurally complex and biologically active natural products. mdpi.com A particular subclass, the calyciphylline A-type alkaloids, possess intricate, polycyclic, and caged skeletons. astellas-foundation.or.jpchemrxiv.org While direct use of this compound in published total syntheses of these specific alkaloids is not explicitly detailed in the provided search results, the core pyridine structure is a key component of many alkaloids. The synthesis of complex alkaloid frameworks often relies on the stepwise construction of ring systems, and functionalized pyridines are crucial starting materials or intermediates. astellas-foundation.or.jpnih.govnih.gov For instance, the synthesis of the tricyclic scaffold of calyciphylline A-type alkaloids has been achieved through methods like intramolecular Heck cyclization. nih.gov The general strategies for constructing these complex molecules often involve creating key ring systems, such as the [5–6–7] azatricyclic ABC core found in some Daphniphyllum alkaloids, which can then be further elaborated. nih.gov The versatility of functionalized pyridines makes them logical precursors for such endeavors.

Precursor for Agrochemical and Pharmaceutical Intermediates

Synthesis of Neonicotinoid Insecticide Precursors

Neonicotinoids are a class of insecticides that target the nicotinic acetylcholine (B1216132) receptors in insects, leading to paralysis and death. A key precursor for many neonicotinoid insecticides is 2-chloro-5-chloromethylpyridine (CCMP). While direct synthesis routes from this compound are not explicitly detailed in the provided information, the synthesis of CCMP often starts from related pyridine derivatives like 6-hydroxynicotinic acid. google.comgoogle.com

A common industrial process involves the conversion of 6-hydroxynicotinic acid through a series of reactions to ultimately yield CCMP. google.comgoogle.com This multi-step synthesis typically involves:

Reaction of 6-hydroxynicotinic acid with an acid chloride to form 6-hydroxynicotinoyl chloride. google.comgoogle.com

Catalytic hydrogenation of the resulting acid chloride to 6-hydroxynicotinaldehyde. google.com

Further catalytic hydrogenation to produce 2-hydroxy-5-hydroxymethylpyridine. google.comgoogle.com

Finally, chlorination of 2-hydroxy-5-hydroxymethylpyridine furnishes the desired 2-chloro-5-chloromethylpyridine. google.comgoogle.com

Another approach to CCMP involves the direct chlorination of 2-chloro-5-(hydroxymethyl)pyridine using a chlorinating agent like thionyl chloride. prepchem.com It is important to note that various synthetic strategies exist, some starting from 3-methylpyridine. patsnap.com

The structural similarity between this compound and the starting material 6-hydroxynicotinic acid suggests its potential as a precursor in similar synthetic sequences for neonicotinoids. The ester group in this compound could potentially be hydrolyzed to the corresponding carboxylic acid, which would then enter the established synthetic pathway to CCMP.

Building Block for Novel Pharmaceutical Agents

The pyridine scaffold is a common feature in many pharmaceutically active compounds. This compound and its derivatives serve as important building blocks in the synthesis of novel drugs. For instance, Methyl 2-chloro-6-methoxynicotinate is utilized in the preparation of aryl-aniline and heteroaryl-aniline compounds. chemicalbook.com These compounds have shown potential in topical formulations for the treatment of skin diseases. chemicalbook.com The ability to introduce various substituents onto the pyridine ring through reactions at the chloro and hydroxyl/methoxy groups makes these compounds highly valuable in medicinal chemistry for creating libraries of potential drug candidates.

Synthesis of Imidacloprid Metabolites

Imidacloprid is one of the most widely used neonicotinoid insecticides. google.com Understanding its metabolic fate is crucial for assessing its environmental impact and toxicological profile. The synthesis of Imidacloprid metabolites is therefore an important area of research. One of the key metabolites of Imidacloprid is 6-chloronicotinic acid. nih.gov

While the direct use of this compound in synthesizing Imidacloprid metabolites is not explicitly detailed in the provided search results, its structural relationship to key intermediates is significant. For example, the synthesis of Imidacloprid itself involves the reaction of 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine. google.com Furthermore, known human metabolites of Imidacloprid include 5-hydroxy-imidacloprid. nih.gov The synthesis of such hydroxylated metabolites often requires starting materials with pre-installed hydroxyl groups or functionalities that can be readily converted to a hydroxyl group.

The synthesis of other Imidacloprid metabolites, such as 4-hydroxy-imidacloprid, has been described starting from S-methylisothiourea sulfate (B86663) in a multi-step process. researchgate.net Although a direct link is not provided, the functional groups present in this compound make it a plausible precursor for the synthesis of various hydroxylated and other metabolites of Imidacloprid, which are essential for analytical and toxicological studies.

Generation of Diverse Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the rapid testing of thousands to millions of chemical compounds for a specific biological activity or property. nih.govchemdiv.com The success of HTS campaigns is heavily reliant on the quality and diversity of the chemical libraries being screened. nih.govku.edu

This compound, with its multiple reactive sites, is an excellent scaffold for generating diverse chemical libraries. The chlorine atom, the hydroxyl group, and the methyl ester can all be targeted for chemical modification, allowing for the introduction of a wide variety of functional groups and structural motifs. This leads to the creation of a large number of structurally related yet distinct molecules.

These libraries, often designed to have drug-like properties, can then be screened against various biological targets to identify "hit" compounds with desired activities. ku.edumdpi.com The modular nature of synthesizing compounds from a common scaffold like this compound facilitates the rapid exploration of chemical space and the optimization of initial hits into potent and selective lead compounds. nih.gov

Future Research Directions and Emerging Perspectives in Methyl 2 Chloro 6 Hydroxynicotinate Chemistry

Development of More Efficient, Sustainable, and Green Synthetic Methodologies

The future synthesis of Methyl 2-chloro-6-hydroxynicotinate and related compounds will increasingly prioritize green and sustainable practices. Research is anticipated to move away from traditional methods that may involve harsh conditions or hazardous reagents, towards more environmentally benign alternatives.

Key areas of development include:

Catalytic Systems: The use of transition metal catalysts, such as Palladium on carbon (Pd/C), has been noted in the dechlorination steps of related nicotinic acid derivatives. google.com Future work could focus on developing more efficient and recyclable catalysts to improve reaction yields and reduce waste.

Alternative Solvents: Efforts to replace hazardous solvents are a cornerstone of green chemistry. For instance, methods are being developed to avoid high-toxicity solvents like hexamethylphosphoramide (B148902) in related syntheses. google.com Research into using water, supercritical fluids, or ionic liquids as reaction media for the synthesis of nicotinic acid derivatives is a promising direction.

Atom Economy: Synthetic routes with higher atom economy will be a major focus. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For example, cycloaddition reactions, such as those used to create cyclic monothiocarbonates from halohydrins, represent an efficient strategy that could be adapted. rsc.org

Energy Efficiency: The development of synthetic methods that proceed under milder conditions, such as lower temperatures and pressures, will reduce the energy consumption and environmental footprint of the process. A patent for a related intermediate highlights gentle reaction conditions as a key advantage. google.com

Table 1: Principles of Green Chemistry in the Synthesis of Nicotinic Acid Derivatives

Green Chemistry PrincipleApplication in Future SynthesesExample from Related Syntheses
Use of CatalysisEmploying recyclable and highly active catalysts to minimize waste and improve efficiency.Use of 10% Pd/C for dechlorination reactions. google.com
Benign SolventsReplacing toxic and high-boiling point solvents with water or other environmentally friendly alternatives.Avoiding hexamethylphosphoramide by using alternative reaction pathways. google.com
Mild Reaction ConditionsDesigning syntheses that operate at or near ambient temperature and pressure to conserve energy.A described method for a key intermediate is noted for its simple and gentle reaction conditions. google.com
Reduced DerivatizationMinimizing the use of protecting groups to shorten synthetic routes and reduce waste.One-pot reactions, such as the preparation of 2-chloro-6-methylaniline, streamline processes. chemicalbook.com

Exploration of Novel Chemical Transformations and Reactivity Patterns for this compound

The trifunctional nature of this compound provides a rich platform for exploring novel chemical transformations. The interplay between the chloro, hydroxyl, and methyl ester groups can be exploited to generate a diverse array of new molecules.

Future research will likely focus on:

Selective Functionalization: Developing methods to selectively react one functional group in the presence of the others is a key challenge. For example, conditions could be optimized for the selective O-alkylation of the hydroxyl group without displacing the chlorine atom, or vice-versa.

Cross-Coupling Reactions: The chlorine atom at the 2-position is a prime handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Ring Transformations: Investigating reactions that modify the pyridine (B92270) ring itself could lead to novel heterocyclic scaffolds. This could include dearomatization reactions or ring-closing metathesis involving substituents introduced at the functional groups.

Derivatization of the Hydroxyl and Ester Groups: The hydroxyl group can be converted into a range of other functionalities, such as ethers and esters, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. chemicalbook.com These transformations provide access to a wide variety of derivatives with potentially new properties. For example, the synthesis of novel chalcones from the related 2-chloro-6-methylquinoline (B1583817) demonstrates how the core structure can be elaborated into more complex systems. nih.gov

Table 2: Potential Novel Reactions for this compound

Reaction TypeReactive SitePotential Outcome
Suzuki CouplingC2-ChlorideFormation of a C-C bond with a boronic acid, introducing a new aryl or alkyl group.
Buchwald-Hartwig AminationC2-ChlorideFormation of a C-N bond, introducing a primary or secondary amine.
Williamson Ether SynthesisC6-HydroxylFormation of an ether linkage by reaction with an alkyl halide.
AmidationC3-Methyl EsterConversion of the ester to a primary, secondary, or tertiary amide via reaction with an amine.
HydrolysisC3-Methyl EsterFormation of the corresponding 2-chloro-6-hydroxynicotinic acid.

Expansion of Applications in the Synthesis of Architecturally Complex Molecules

Substituted pyridines are integral components of many pharmaceuticals and natural products. This compound is a promising starting material for the synthesis of architecturally complex molecules due to its pre-installed functional handles, which can be sequentially and selectively modified.

Future applications could include:

Natural Product Synthesis: The substituted pyridine core is a feature in various natural products. The functionality of this compound could be leveraged for the total synthesis of such molecules. For instance, related pyridine carboxylates have been used in the synthesis of complex natural products like Fredericamycin A. lkouniv.ac.in

Medicinal Chemistry: This compound can serve as a scaffold for the development of new drug candidates. The functional groups allow for the systematic variation of substituents to explore structure-activity relationships (SAR). The synthesis of intermediates for drugs like Etoricoxib from related chloro-methylnicotinic acid derivatives showcases the industrial relevance of this class of compounds. google.com

Supramolecular Chemistry: The ability of the hydroxyl group and the pyridine nitrogen to participate in hydrogen bonding makes this molecule an interesting candidate for the design of supramolecular assemblies, such as rotaxanes and catenanes. nih.gov

Interdisciplinary Approaches Integrating Chemoinformatics, Enzymology, and Materials Science

The integration of other scientific disciplines will be crucial for unlocking the full potential of this compound.

Chemoinformatics: Computational tools can accelerate research by predicting the properties and reactivity of new derivatives.

Property Prediction: Databases like PubChem provide computed properties for related molecules, such as molecular weight and XLogP. nih.gov Chemoinformatic models can predict solubility, toxicity, and other pharmaceutically relevant properties for virtual libraries of derivatives before they are synthesized.

Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict the feasibility of novel transformations, and understand the geometric and electronic properties of synthesized molecules, as has been done for other complex adducts. mdpi.com Predicted collision cross-section values are also becoming available, aiding in compound identification. uni.lu

Enzymology: The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical methods.

Enzymatic Transformations: Enzymes such as lipases or esterases could be used for the selective hydrolysis of the methyl ester. Oxidoreductases could potentially be employed for selective hydroxylations or other modifications of the pyridine ring.

Enzyme Inhibition: Derivatives of this compound could be screened as potential enzyme inhibitors, a common strategy in drug discovery. lkouniv.ac.in

Materials Science: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers and functional materials.

Polymer Synthesis: The hydroxyl and chloro groups could be used in step-growth polymerization reactions to create new polyesters or polyethers with unique properties. The development of polymonothiocarbonates from related starting materials illustrates this potential. rsc.org

Functional Materials: The pyridine core could be incorporated into materials with interesting optical or electronic properties, such as organic light-emitting diodes (OLEDs) or sensors.

Q & A

Q. What are the standard synthetic routes for Methyl 2-chloro-6-hydroxynicotinate, and how can reaction parameters be optimized for yield improvement?

Methodological Answer: Synthesis typically involves halogenation or esterification of nicotinic acid derivatives. For example:

  • Route 1 : Chlorination of 6-hydroxynicotinic acid followed by esterification with methanol under acidic catalysis (e.g., H₂SO₄, 60–80°C).
  • Route 2 : Hydrolysis of a pre-chlorinated methyl ester precursor, followed by selective hydroxylation .

Q. Optimization Strategies :

  • Temperature : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
  • Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Purity Control : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) to minimize side products .

Advanced Research Question

Q. How can density-functional theory (DFT) predict the electronic properties or reaction pathways of this compound?

Methodological Answer :

  • Functional Selection : The B3LYP hybrid functional (combining exact exchange and gradient corrections) achieves <3 kcal/mol deviation in thermodynamic property predictions .
  • Basis Sets : Use 6-311+G(d,p) for balanced accuracy and computational efficiency.
  • Applications :
    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., hydroxyl group vs. chloro substituent).
    • Reaction Pathways : Simulate hydrolysis mechanisms under basic conditions, comparing activation energies of competing pathways .

Table 1 : Key DFT Parameters for Modeling

ParameterRecommended ValueSource
FunctionalB3LYP
Basis Set6-311+G(d,p)
Solvent Model (if used)PCM (Water)

Basic Research Question

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions (e.g., δ 8.2 ppm for pyridinic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 202.0278).
  • Melting Point : Use DSC (differential scanning calorimetry) at 5°C/min under N₂ to resolve discrepancies in literature values .

Advanced Research Question

Q. How should researchers address contradictions in reported toxicity or stability data for this compound?

Methodological Answer :

  • Data Validation : Cross-reference peer-reviewed sources (e.g., NIST, ACS publications) and prioritize studies with explicit purity controls (≥98% via HPLC) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition products (e.g., hydrolyzed carboxylic acid derivatives) .
  • Toxicity Reassessment : Compare acute toxicity (LD₅₀) data across species (e.g., rat vs. zebrafish models) and validate using OECD Test Guidelines .

Basic Research Question

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles. For powder handling, use NIOSH-approved P95 respirators .
  • Ventilation : Conduct reactions in fume hoods with airflow ≥0.5 m/s.
  • Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

Advanced Research Question

Q. What strategies can resolve spectral data inconsistencies (e.g., NMR shifts) for this compound derivatives?

Methodological Answer :

  • Solvent Effects : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding impacts.
  • Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify misassignments .
  • Isotopic Labeling : Use ²H or ¹⁵N labeling to clarify ambiguous proton environments in complex spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.